molecular formula C12H20N2O2 B420549 N-{1-[5-(hydroxyimino)-4-methyl-3-cyclohexen-1-yl]-1-methylethyl}acetamide

N-{1-[5-(hydroxyimino)-4-methyl-3-cyclohexen-1-yl]-1-methylethyl}acetamide

Cat. No.: B420549
M. Wt: 224.3g/mol
InChI Key: JIQLBNCILJHELB-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[5-(hydroxyimino)-4-methyl-3-cyclohexen-1-yl]-1-methylethyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxyimino group, a cyclohexene ring, and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[5-(hydroxyimino)-4-methyl-3-cyclohexen-1-yl]-1-methylethyl}acetamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-(5-(hydroxyimino)-4-methyl-3-cyclohexen-1-yl)-1-methylethylamine with acetic anhydride in the presence of a catalyst. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high yields and purity. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{1-[5-(hydroxyimino)-4-methyl-3-cyclohexen-1-yl]-1-methylethyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{1-[5-(hydroxyimino)-4-methyl-3-cyclohexen-1-yl]-1-methylethyl}acetamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[5-(hydroxyimino)-4-methyl-3-cyclohexen-1-yl]-1-methylethyl}acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a hydroxyimino group and a cyclohexene ring sets it apart from other similar compounds, making it a valuable molecule for research and industrial applications .

Properties

Molecular Formula

C12H20N2O2

Molecular Weight

224.3g/mol

IUPAC Name

N-[2-[(5Z)-5-hydroxyimino-4-methylcyclohex-3-en-1-yl]propan-2-yl]acetamide

InChI

InChI=1S/C12H20N2O2/c1-8-5-6-10(7-11(8)14-16)12(3,4)13-9(2)15/h5,10,16H,6-7H2,1-4H3,(H,13,15)/b14-11-

InChI Key

JIQLBNCILJHELB-KAMYIIQDSA-N

Isomeric SMILES

CC\1=CCC(C/C1=N/O)C(C)(C)NC(=O)C

SMILES

CC1=CCC(CC1=NO)C(C)(C)NC(=O)C

Canonical SMILES

CC1=CCC(CC1=NO)C(C)(C)NC(=O)C

Origin of Product

United States

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